molecular formula C16H17NO2 B5866398 N-(3,5-dimethylphenyl)-3-(5-methyl-2-furyl)acrylamide

N-(3,5-dimethylphenyl)-3-(5-methyl-2-furyl)acrylamide

Cat. No. B5866398
M. Wt: 255.31 g/mol
InChI Key: NXWZXRNZRUUAMH-VOTSOKGWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,5-dimethylphenyl)-3-(5-methyl-2-furyl)acrylamide, also known as DMF, is a chemical compound that has been widely studied for its potential applications in various fields. DMF is a yellow crystalline solid that is soluble in organic solvents and has a melting point of 142°C.

Mechanism of Action

The mechanism of action of N-(3,5-dimethylphenyl)-3-(5-methyl-2-furyl)acrylamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression by removing acetyl groups from histones. HDAC inhibition can lead to the upregulation of genes that are involved in cell differentiation and apoptosis, which may explain this compound's potential as an anticancer agent. This compound has also been found to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of oxidative stress and inflammation. Nrf2 activation can lead to the upregulation of genes that are involved in antioxidant defense and detoxification, which may explain this compound's potential as an anti-inflammatory agent.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects, including the induction of apoptosis, the inhibition of cell proliferation, and the modulation of immune responses. This compound has been shown to induce apoptosis in various cancer cell lines, including breast cancer, prostate cancer, and leukemia cells. This compound has also been found to inhibit the proliferation of cancer cells by inducing cell cycle arrest and suppressing DNA synthesis. In addition, this compound has been found to modulate immune responses by regulating the activity of immune cells such as T cells and macrophages.

Advantages and Limitations for Lab Experiments

N-(3,5-dimethylphenyl)-3-(5-methyl-2-furyl)acrylamide has several advantages for lab experiments, including its high solubility in organic solvents, its stability under various reaction conditions, and its versatility as a building block for the synthesis of novel compounds and materials. However, this compound also has some limitations, including its toxicity and potential for side reactions. This compound can be toxic if ingested or inhaled, and it can cause skin irritation and sensitization. In addition, this compound can undergo side reactions such as hydrolysis and polymerization under certain conditions, which can affect the yield and purity of the desired product.

Future Directions

There are several future directions for the study of N-(3,5-dimethylphenyl)-3-(5-methyl-2-furyl)acrylamide, including the development of more efficient and selective synthesis methods, the investigation of its potential as a therapeutic agent for various diseases, and the exploration of its applications in materials science and organic synthesis. In medicinal chemistry, this compound could be further optimized for its anticancer and anti-inflammatory activities by modifying its chemical structure and testing its efficacy in animal models. In materials science, this compound could be used as a building block for the synthesis of novel polymers and materials with advanced properties, such as conductivity and biocompatibility. In organic synthesis, this compound could be used as a solvent and reagent for the development of new reactions and synthetic strategies.

Synthesis Methods

N-(3,5-dimethylphenyl)-3-(5-methyl-2-furyl)acrylamide can be synthesized through a multistep process that involves the reaction of 3,5-dimethylphenylacetic acid with furfurylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then subjected to a cyclization reaction with acryloyl chloride to yield this compound. The purity of this compound can be enhanced through recrystallization and purification techniques.

Scientific Research Applications

N-(3,5-dimethylphenyl)-3-(5-methyl-2-furyl)acrylamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, this compound has been investigated for its potential as an anticancer agent, as it has been found to inhibit the growth of cancer cells in vitro. This compound has also been studied for its potential as an anti-inflammatory agent, as it has been found to reduce inflammation in animal models of inflammatory diseases. In materials science, this compound has been used as a building block for the synthesis of novel polymers and materials with unique properties. In organic synthesis, this compound has been used as a solvent and reagent for various reactions, including the Heck reaction, Suzuki coupling, and Sonogashira coupling.

properties

IUPAC Name

(E)-N-(3,5-dimethylphenyl)-3-(5-methylfuran-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2/c1-11-8-12(2)10-14(9-11)17-16(18)7-6-15-5-4-13(3)19-15/h4-10H,1-3H3,(H,17,18)/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXWZXRNZRUUAMH-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C=CC(=O)NC2=CC(=CC(=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(O1)/C=C/C(=O)NC2=CC(=CC(=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.